molecular formula C15H12Cl2N2O B177658 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride CAS No. 154179-39-2

3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride

Cat. No.: B177658
CAS No.: 154179-39-2
M. Wt: 307.2 g/mol
InChI Key: CFDLXKULBJIEBQ-UHFFFAOYSA-N
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Description

3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride is a chemical compound of significant interest in medicinal chemistry research, built on the privileged 7-chloro-4-aminoquinoline pharmacophore. This scaffold is recognized for its diverse biological activities and is a cornerstone in the development of novel therapeutic agents . The 7-chloro-4-aminoquinoline core is a well-established structural motif in antimalarial research, and its derivatives are extensively investigated for their potential in anticancer drug discovery . These compounds often exhibit multiple mechanisms of action, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . Furthermore, certain quinoline derivatives are known to target topoisomerase enzymes, which are critical for DNA replication and serve as primary targets for several chemotherapeutic agents . In research settings, this compound serves as a valuable synthetic intermediate or a lead structure for further chemical modification. Molecular hybridization strategies, which involve combining this pharmacophore with other bioactive molecules, are a common approach to enhance efficacy or overcome drug resistance . Researchers also explore the complexation of such ligands with metal ions, like copper(II), to potentially augment their pharmacological properties and create new pathways for biological activity . The compound is provided strictly for research and laboratory use. It is not for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O.ClH/c16-10-4-5-13-14(6-7-17-15(13)8-10)18-11-2-1-3-12(19)9-11;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLXKULBJIEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647798
Record name 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154179-39-2
Record name 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 4,7-Dichloroquinoline with 3-Aminophenol

The foundational synthesis route involves nucleophilic aromatic substitution (NAS) between 4,7-dichloroquinoline and 3-aminophenol. The electron-deficient 4-position of the quinoline ring facilitates displacement of the chlorine atom by the amine group of 3-aminophenol.

Procedure

  • Reagent Preparation : 4,7-Dichloroquinoline (1.98 g, 10 mmol) and 3-aminophenol (1.09 g, 10 mmol) are dissolved in anhydrous ethanol (200 mL).

  • Reflux Conditions : The mixture is refluxed at 80°C for 3–12 hours under nitrogen atmosphere.

  • Isolation of Free Base : After cooling, the precipitate is filtered and washed with cold ethanol to yield 7-chloro-4-[(3-hydroxyphenyl)amino]quinoline (free base).

  • Hydrochloride Formation : The free base is dissolved in methanol, and hydrochloric acid (1 M) is added dropwise. The resulting hydrochloride salt precipitates and is collected via filtration.

Key Parameters

  • Solvent : Ethanol optimizes solubility and reaction kinetics.

  • Temperature : Prolonged reflux (≥6 hours) ensures complete substitution.

  • Yield : Typical yields range from 65% to 78% after purification.

Alternative Synthetic Routes and Modifications

Intermediate Ester Hydrolysis

A patent-derived method employs ester-protected intermediates to enhance reaction control:

Steps

  • Synthesis of 1,3-Dimethyl 5-[(7-Chloroquinolin-4-yl)amino]benzene-1,3-dicarboxylate :

    • 1,3-Dimethyl 5-aminobenzene-1,3-dicarboxylate (2.09 g) and 4,7-dichloroquinoline are refluxed in ethanol for 3 hours.

    • Yield: 74% after recrystallization.

  • Hydrolysis to Phenol :

    • The ester groups are hydrolyzed using aqueous NaOH (2 M) at 60°C, followed by acidification with HCl to yield the phenolic product.

Advantages

  • Ester protection prevents unwanted side reactions at the phenol group.

  • Facilitates purification via column chromatography.

Thionyl Chloride-Mediated Activation

In a modified approach, thionyl chloride (SOCl₂) activates intermediates for subsequent amination:

Procedure

  • Chlorination : 3-Nitrophenol derivatives are treated with SOCl₂ to form reactive intermediates.

  • Amination : The chlorinated intermediate reacts with 4,7-dichloroquinoline in acetonitrile at 0°C, followed by room-temperature stirring.

  • Reduction : Nitro groups are reduced to amines using hydrogenation or LiAlH₄, yielding the target amine precursor.

Critical Notes

  • SOCl₂ must be handled under anhydrous conditions to avoid hydrolysis.

  • This method achieves a 70% yield but requires rigorous temperature control.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel columns with dichloromethane/methanol (9:1) eluent resolve intermediates.

  • Preparative TLC : Used for final product purification, achieving >95% purity.

Spectroscopic Validation

  • NMR : 1^1H NMR (DMSO-d6d_6): δ 8.65 (d, J=5.4 Hz, 1H, quinoline-H), 7.92 (d, J=9.0 Hz, 1H, quinoline-H), 6.80–7.40 (m, 4H, aromatic-H).

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthesis Methods

Method Conditions Yield Purity Key Advantage
Direct NASEthanol, reflux65–78%>90%Simplicity, fewer steps
Ester HydrolysisNaOH/HCl, 60°C70–74%>95%Protects phenol during reaction
Thionyl Chloride ActivationSOCl₂, acetonitrile70%85–90%Enables functional group manipulation

Challenges and Optimization Strategies

Solubility Issues

  • The free base exhibits limited solubility in polar solvents, complicating purification.

  • Solution : Nanoparticle encapsulation using polycaprolactone (PCL) improves bioavailability and handling.

Byproduct Formation

  • Competing reactions at the 7-chloro position of quinoline may occur.

  • Mitigation : Excess 3-aminophenol (1.2 eq) suppresses dichloroquinoline dimerization.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Ethanol is preferred over acetonitrile or DMF for its low cost and environmental profile.

  • Catalytic HCl gas replaces aqueous HCl to reduce solvent volume.

Green Chemistry Approaches

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, enhancing throughput .

Biological Activity

3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride, also known as a derivative of 4-aminoquinoline, has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and antiviral research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a distinct structure characterized by the presence of a chloroquinoline moiety linked to an amino group and a phenolic hydroxyl group. Its chemical formula is represented as C13_{13}H10_{10}ClN2_2O·HCl, with a CAS number of 154179-39-2. The structural attributes contribute to its unique pharmacological properties.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. The mechanism involves inhibition of heme crystallization and interference with the parasite's metabolic pathways. In vitro studies have demonstrated its ability to disrupt the lifecycle of malaria parasites by inducing apoptosis and inhibiting key enzymes involved in their growth.

Table 1: Antimalarial Activity Against P. falciparum

CompoundIC50_{50} (nM)Activity Against CQ-SActivity Against CQ-R
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl12ModerateHigh
Chloroquine50HighLow

Source: Adapted from

Antiviral Properties

In addition to its antimalarial effects, this compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Studies have shown that it acts as an inhibitor of the main protease (Mpro) of SARS-CoV-2, demonstrating an IC50_{50} value of 12 nM. The binding affinity was measured at −7.8 kcal/mol, indicating strong interactions with the viral target.

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundIC50_{50} (nM)Binding Affinity (kcal/mol)
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl12-7.8
Chloroquine>1000-5.5

Source: Adapted from

Cytotoxicity Profile

The safety profile of this compound has been evaluated using various cell lines, including A549 (lung cancer cells) and L929 (fibroblast cells). Compared to chloroquine, which exhibited significant cytotoxicity at higher concentrations, this compound demonstrated a more favorable safety profile with lower toxicity levels at comparable doses.

Table 3: Cytotoxicity Comparison

CompoundConcentration (μM)Cell Viability (%)
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl500A549: 50%, L929: 75%
Chloroquine55.6A549: <20%, L929: <20%

Source: Adapted from

Case Studies and Research Findings

  • Antimalarial Efficacy : In a study evaluating the efficacy against chloroquine-resistant malaria, compounds derived from the chloroquinoline framework exhibited enhanced activity compared to traditional antimalarials. The lead molecule showed IC50_{50} values significantly lower than those of chloroquine against resistant strains .
  • SARS-CoV-2 Inhibition : A recent investigation into potential inhibitors for SARS-CoV-2 highlighted that this compound not only inhibited viral replication but also maintained cell viability at therapeutic concentrations .
  • Cytotoxicity Studies : Comparative cytotoxicity assessments revealed that while chloroquine led to substantial loss in cell viability at therapeutic doses, the novel compound maintained higher viability percentages across tested concentrations, suggesting it could be a safer alternative for treatment.

Scientific Research Applications

Antimalarial Activity

3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride exhibits significant antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum.

Research Findings

In vitro studies have demonstrated its efficacy:

  • IC50 Values : The compound shows an IC50 value of approximately 12 nM against chloroquine-resistant strains, indicating strong antimalarial activity.

Table 1: Antimalarial Activity Against P. falciparum

CompoundIC50 (nM)Activity Against CQ-SActivity Against CQ-R
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl12ModerateHigh
Chloroquine50HighLow

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2.

Research Findings

The antiviral activity has been quantified:

  • IC50 Value : Demonstrated an IC50 value of 12 nM with a binding affinity of -7.8 kcal/mol.

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundIC50 (nM)Binding Affinity (kcal/mol)
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl12-7.8
Chloroquine>1000-5.5

Cytotoxicity Profile

The safety profile of this compound has been evaluated using various human cell lines, including A549 (lung cancer cells) and L929 (fibroblast cells).

Research Findings

Comparative studies show:

  • At concentrations up to 500 μM, it maintains higher cell viability compared to chloroquine, which exhibits significant cytotoxicity at lower concentrations.

Table 3: Cytotoxicity Comparison

CompoundConcentration (μM)Cell Viability (%)
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl500A549: 50%, L929: 75%
Chloroquine55.6A549: <20%, L929: <20%

Case Studies and Research Insights

  • Antimalarial Efficacy :
    A study demonstrated that derivatives from the chloroquinoline framework showed enhanced activity against chloroquine-resistant malaria compared to traditional antimalarials, with significant reductions in parasitemia levels.
  • SARS-CoV-2 Inhibition :
    Research highlighted that this compound not only inhibited viral replication but also preserved cell viability at therapeutic concentrations, suggesting its potential as a safer alternative in antiviral therapy.
  • Cytotoxicity Studies :
    Comparative assessments revealed that while chloroquine led to substantial loss in cell viability at therapeutic doses, the novel compound maintained higher viability percentages across tested concentrations, indicating its promise as a safer treatment option.

Comparison with Similar Compounds

Amodiaquine Dihydrochloride

  • Structure: 4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol dihydrochloride .
  • Key Differences: Substitution at position 4 (vs. 3 in the target compound). Presence of a diethylaminomethyl group enhances lipophilicity and antimalarial activity. Dihydrochloride salt increases aqueous solubility compared to the target compound’s monohydrochloride form.

Hydroxychloroquine

  • Structure: 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol .
  • Key Differences: Ethanolamine side chain replaces the phenolic group, improving membrane permeability. Broader applications (antimalarial, antirheumatic) due to modified pharmacokinetics .

Chalcone Derivatives

Compounds such as (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-fluorophenyl)prop-2-en-1-one () and (2E)-3-(4-Chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one () feature a chalcone backbone conjugated to the quinoline-amino-phenol core.

  • Key Differences :
    • Chalcone addition introduces α,β-unsaturated ketone groups, enabling Michael addition reactions and enhancing anticancer activity .
    • Substituents (e.g., fluoro, methoxy) modulate electronic properties and binding affinity .

Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Yield (%) Melting Point (°C) Elemental Analysis (% Calculated/Found) Key Substituents
3-[(7-Chloroquinolin-4-yl)amino]phenol HCl N/A N/A N/A Phenol (position 3)
Amodiaquine dihydrochloride N/A 150–155 (dec.) Cl: 22.7/22.5; N: 8.2/8.0 Diethylaminomethyl
(2E)-Chalcone (4-fluorophenyl) 75 217–219 C: 71.56/71.37; N: 6.95/7.17 Fluorophenyl
(2E)-Chalcone (4-methoxyphenyl) 95 211–212 C: 72.38/72.41; N: 6.75/6.91 Methoxyphenyl
(2E)-Chalcone (4-chlorophenyl) 72 204–205 C: 68.50/68.45; N: 6.25/6.30 Chlorophenyl

Key Observations:

  • Yield : Chalcone derivatives exhibit variable yields (71–95%), influenced by steric and electronic effects of substituents .
  • Melting Points : Higher melting points (>200°C) correlate with rigid, planar structures (e.g., fluorophenyl chalcones) .
  • Elemental Analysis : Close alignment between calculated and found values confirms synthesis purity .

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Direct measurement of ATPase activity in Mycobacterium tuberculosis (Mtb) DNA gyrase. Compound 4o reduced enzyme activity by 82% at 1 μM .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes with GyrB, highlighting interactions with catalytic residues (e.g., Asp81, Gly85) .
  • Comparative Studies : Analogues with poor gyrase inhibition but retained MIC values suggest off-target mechanisms, necessitating secondary target screening .

How do researchers address variability in MIC values across derivatives?

Q. Advanced

  • Substituent Optimization : Systematic variation of phenyl ring substituents identifies pharmacophoric requirements. For example, para-nitro groups enhance activity, while meta-methyl groups reduce potency .
  • Statistical Analysis : Multivariate regression correlates electronic (Hammett σ) and steric (Taft Es) parameters with MIC trends .
  • Resistance Studies : Monitoring mutations in gyrB (e.g., Asp81Ala) clarifies resistance mechanisms and informs structural refinements .

What spectroscopic techniques confirm the structural integrity of synthesized derivatives?

Q. Basic

  • ¹H-NMR : Assigns protons in the quinoline (δ 7.72–8.16 ppm) and thiazolidinone (δ 2.72 ppm) moieties. NH protons appear as singlets at δ 11.01–12.56 ppm .
  • FTIR : Detects C=N (1608–1618 cm⁻¹) and C=O (1664 cm⁻¹) stretches critical for bioactivity .
  • Mass Spectrometry : LC-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 459 for compound 4o ) .

What in vitro models are used to assess antimycobacterial efficacy?

Q. Basic

  • Microplate Alamar Blue Assay (MABA) : Measures growth inhibition of Mtb H37Rv (ATCC 27294) over 7 days. Compounds are tested at 1.56–12.5 μM, with MIC defined as the lowest concentration reducing fluorescence by ≥90% .
  • Cytotoxicity Screening : Vero cells are used to determine selectivity indices (SI = IC₅₀/MIC), ensuring minimal off-target toxicity .

How do molecular docking studies contribute to understanding binding interactions with GyrB?

Q. Advanced

  • Binding Pose Prediction : Docking (e.g., Glide SP/XP) identifies key interactions, such as hydrogen bonds between the quinoline NH and GyrB Asp81 .
  • Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG ~ -45 kcal/mol for 4o ), correlating with experimental IC₅₀ values .
  • Residue Scanning : Alanine mutagenesis of GyrB residues (e.g., Gly85Ala) validates computational predictions and guides lead optimization .

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